5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a polycyclic aromatic hydrocarbon known for its unique chemical properties and applications. It is a yellow crystalline solid with the molecular formula C10H10N2O4 and a molecular weight of 222.202 g/mol . This compound has been extensively studied for its biological and chemical properties, making it valuable in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary targets of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene are currently unknown .
Mode of Action
It’s known that the pyrolysis of similar dinitro compounds is primarily triggered by n-no2 rupture . This rupture is followed by a series of complex interactions among the intermediate products .
Biochemical Pathways
The pyrolysis of similar dinitro compounds leads to the generation of h2o, n2, nh3, and a carbon network as final products .
Pharmacokinetics
It’s known that similar compounds like tetrahydronaphthalene bind to plasma proteins and are distributed in all tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps, including recrystallization and filtration, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
Scientific Research Applications
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, used in various chemical reactions.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another tetrahydronaphthalene derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its dual nitro groups, which impart distinct chemical reactivity and biological activity. This makes it valuable for specific applications where nitro group interactions are crucial, such as in the development of nitroaromatic drugs and studying nitro group-related chemical reactions .
Biological Activity
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a compound characterized by its unique chemical structure featuring two nitro groups. This structure contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science.
This compound has the following chemical properties:
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- Appearance : Typically appears as a yellow crystalline solid.
The precise biological targets and mechanisms of action for this compound remain largely unknown. However, similar nitro compounds often undergo pyrolysis or reduction reactions that can lead to the formation of reactive intermediates. The primary pathways include:
- Oxidation : Leads to the formation of nitro derivatives with additional oxygen-containing functional groups.
- Reduction : Converts nitro groups into amino derivatives.
- Substitution : Results in compounds where nitro groups are replaced by other functional groups.
These reactions can influence various biochemical pathways and interactions with biomolecules.
Toxicological Studies
Toxicity assessments are essential for understanding the safety profile of this compound. Preliminary findings suggest that its toxicity may be comparable to other dinitro compounds:
- Acute Toxicity : Limited data suggests that exposure may cause irritative effects on mucous membranes and skin.
- Chronic Toxicity : Long-term exposure studies are necessary to evaluate potential carcinogenic risks.
Research Applications
This compound has several applications in scientific research:
- Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Biological Studies : Investigated for its interactions with biomolecules which may lead to novel therapeutic agents.
- Environmental Monitoring : Its persistence in the environment makes it relevant for studies on pollutant degradation and ecological impact.
Case Study 1: Antimicrobial Activity
A study examining various nitro compounds found that those structurally similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in mediating this activity through oxidative stress mechanisms.
Case Study 2: Environmental Impact
Research conducted on the environmental persistence of dinitro compounds indicated that this compound could accumulate in aquatic systems due to its low degradation rate. This raises concerns regarding its potential bioaccumulation and toxicity to aquatic organisms.
Summary of Findings
Property | Description |
---|---|
Molecular Formula | C10H8N2O4 |
Molecular Weight | 220.18 g/mol |
Biological Activity | Antimicrobial potential; toxicological concerns |
Applications | Organic synthesis; biological studies; environmental monitoring |
Properties
IUPAC Name |
5,7-dinitro-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYARKBJAQYVUJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.